molecular formula C21H29NO4 B1522430 2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid CAS No. 1160247-57-3

2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

Cat. No.: B1522430
CAS No.: 1160247-57-3
M. Wt: 359.5 g/mol
InChI Key: ZXASCEXLGZLAJN-UHFFFAOYSA-N
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Description

2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective deprotection and further functionalization.

Scientific Research Applications

2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid has several applications in scientific research:

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Spiro compounds, such as this one, are becoming key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities . Therefore, the development of efficient methods to prepare spiro compounds is of significant interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid typically involves multiple steps, starting with the formation of the spirocyclic piperidine coreCommon reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex bioactive molecules.

Properties

IUPAC Name

2-[6-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-14-5-6-17-16(11-14)15(12-18(23)24)13-21(17)7-9-22(10-8-21)19(25)26-20(2,3)4/h5-6,11,15H,7-10,12-13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXASCEXLGZLAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 2
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 3
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 5
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Reactant of Route 6
2-(1'-(tert-Butoxycarbonyl)-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

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